2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
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Overview
Description
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another method includes the use of multicomponent reactions, which are efficient and provide high yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often utilize automated synthesis and purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another compound with a similar core structure, known for its PDE4 inhibitory activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities and are studied for various biological activities.
Uniqueness
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2-3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDOETBQHPTIFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640522 |
Source
|
Record name | 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-74-8 |
Source
|
Record name | 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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